molecular formula C15H18BrN5O2 B6979407 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone

2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B6979407
M. Wt: 380.24 g/mol
InChI Key: ZDVYZZFFOAOKJV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a triazolylmethyl-substituted piperazine moiety

Properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c16-12-1-3-13(4-2-12)23-10-15(22)21-7-5-20(6-8-21)9-14-17-11-18-19-14/h1-4,11H,5-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVYZZFFOAOKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=NN2)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:

  • Formation of the Bromophenoxy Intermediate: : The initial step involves the bromination of phenol to produce 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

  • Etherification: : The 4-bromophenol is then reacted with an appropriate alkyl halide to form 4-bromophenoxyalkane. This step often employs a base such as potassium carbonate to facilitate the etherification reaction.

  • Piperazine Derivative Formation: : The next step involves the synthesis of the piperazine derivative. This is achieved by reacting piperazine with a suitable alkylating agent to introduce the triazolylmethyl group.

  • Coupling Reaction: : Finally, the bromophenoxyalkane is coupled with the piperazine derivative under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals with specific therapeutic targets. Its structure suggests it could interact with various biological receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, adhesives, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The triazole ring is known to bind to metal ions, which could inhibit certain enzymes or receptors. The piperazine moiety may interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone: Contains a fluorine atom in place of bromine.

    2-(4-methylphenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone: Features a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-1-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]ethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs, potentially leading to different biological activities and applications.

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